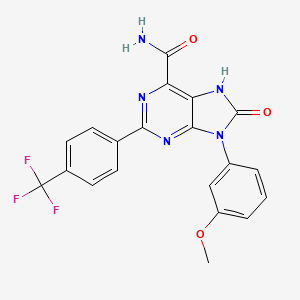
9-(3-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a purine derivative. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA. The compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of potential drug candidates . It also contains a methoxyphenyl group, which can contribute to the lipophilicity and potential binding interactions of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine core, with the various substituents contributing to the overall shape and electronic properties of the molecule. The trifluoromethyl group is electron-withdrawing, which can influence the electronic distribution and potentially the reactivity of the molecule . The methoxyphenyl group is electron-donating, which can have the opposite effect .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the trifluoromethyl group is known to be quite stable and resistant to various chemical transformations . The methoxyphenyl group could potentially undergo reactions at the aromatic ring, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability . The methoxyphenyl group could also contribute to these properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One study details the facile synthesis of 6-cyano-9-substituted-9H-purines , showcasing a method that could potentially be applied to the synthesis of related compounds. This process involves refluxing triethyl orthoformate or triethyl orthopropionate with corresponding formamidines, illustrating a versatile approach to purine derivatives (Al‐Azmi et al., 2001).
Additionally, polymorphic modifications of related compounds possessing significant properties were found, indicating the potential for diverse applications in materials science and pharmaceutical research (Shishkina et al., 2018).
Biological Activity and Applications
The antiviral properties of certain purine derivatives have been explored, with some compounds showing potent activity against herpesviruses and retroviruses. This highlights the potential for purine derivatives, including those related to the compound , in the development of new antiviral therapies (Duckworth et al., 1991).
In another vein, research into antimycobacterial activity of purine derivatives underscores their potential as candidates for treating tuberculosis. Certain modifications to the purine core have been shown to significantly enhance antimycobacterial activity, indicating the importance of structural optimization in drug development (Bakkestuen et al., 2005).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes involved in dna synthesis and cell proliferation .
Mode of Action
It’s likely that it interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function and leading to a halt in the biochemical processes they catalyze .
Biochemical Pathways
The compound likely affects pathways related to cell proliferation and DNA synthesis. By inhibiting key enzymes in these pathways, it can potentially halt the growth and division of cells . .
Pharmacokinetics
Similar compounds are generally lipophilic and enter cells through passive diffusion . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
Given its potential role in inhibiting enzymes involved in cell proliferation and dna synthesis, it could lead to a halt in cell growth and division .
Propiedades
IUPAC Name |
9-(3-methoxyphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O3/c1-31-13-4-2-3-12(9-13)28-18-15(26-19(28)30)14(16(24)29)25-17(27-18)10-5-7-11(8-6-10)20(21,22)23/h2-9H,1H3,(H2,24,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOASFGHMVIZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide](/img/structure/B2765829.png)
![3-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2765830.png)
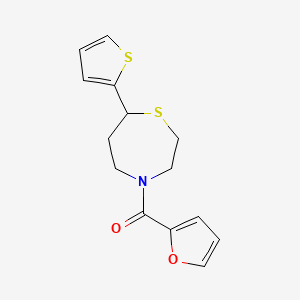
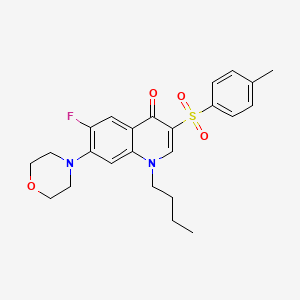
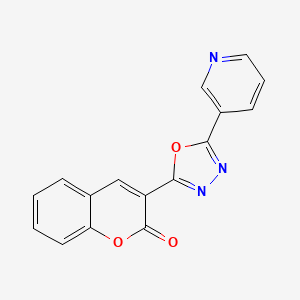
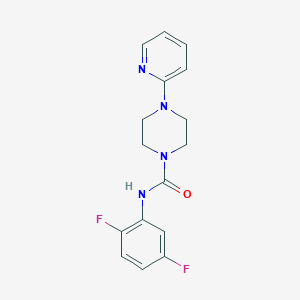
![3-{3-[(4-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2765838.png)
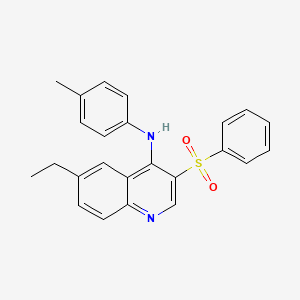
![tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B2765844.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4-dimethylbenzamide](/img/structure/B2765845.png)
![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2765849.png)
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isobutylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2765850.png)
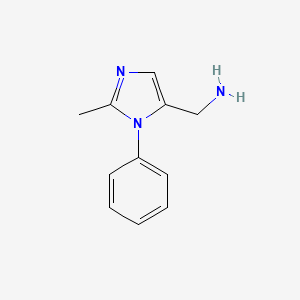
![1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2765852.png)